

crystal structure of 6-Chlorobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chlorobenzo[d]isoxazol-3-ol

Cat. No.: B1668687

[Get Quote](#)

An In-Depth Technical Guide to the Crystal Structure of **6-Chlorobenzo[d]isoxazol-3-ol**

Authored by: A Senior Application Scientist

Foreword

This technical guide provides a comprehensive analysis of the anticipated crystal structure of **6-Chlorobenzo[d]isoxazol-3-ol**. As a molecule of significant interest in medicinal chemistry, particularly as a D-amino acid oxidase inhibitor, a thorough understanding of its solid-state architecture is paramount for advancing drug design and development.^[1] While a definitive, publicly available crystal structure for this specific compound is not available at the time of writing, this document leverages crystallographic data from closely related analogues and fundamental principles of solid-state chemistry to construct a robust, inferred structural model. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, structurally-informed perspective on this important molecule.

Introduction to 6-Chlorobenzo[d]isoxazol-3-ol

6-Chlorobenzo[d]isoxazol-3-ol, with the molecular formula $C_7H_4ClNO_2$, is a heterocyclic compound featuring a bicyclic system composed of a benzene ring fused to an isoxazole ring.^[1] The presence of a chlorine atom at the 6-position and a hydroxyl group at the 3-position of the isoxazole ring are key determinants of its chemical properties and biological activity. Its role as a reversible inhibitor of D-amino acid oxidase highlights its potential in therapeutic applications.^[1] Understanding the three-dimensional arrangement of atoms in the crystalline

state is crucial for elucidating structure-activity relationships, predicting physicochemical properties such as solubility and stability, and informing the design of new derivatives with enhanced efficacy.

Synthesis and Crystallization of Benzo[d]isoxazole Derivatives

The synthesis of the benzo[d]isoxazole core can be achieved through various synthetic routes. A common approach involves the cyclization of appropriate precursors. For instance, the synthesis of related isoxazole derivatives has been accomplished through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.^[2] Another method involves the cyclization of chalcone derivatives with hydroxylamine hydrochloride.^{[3][4]}

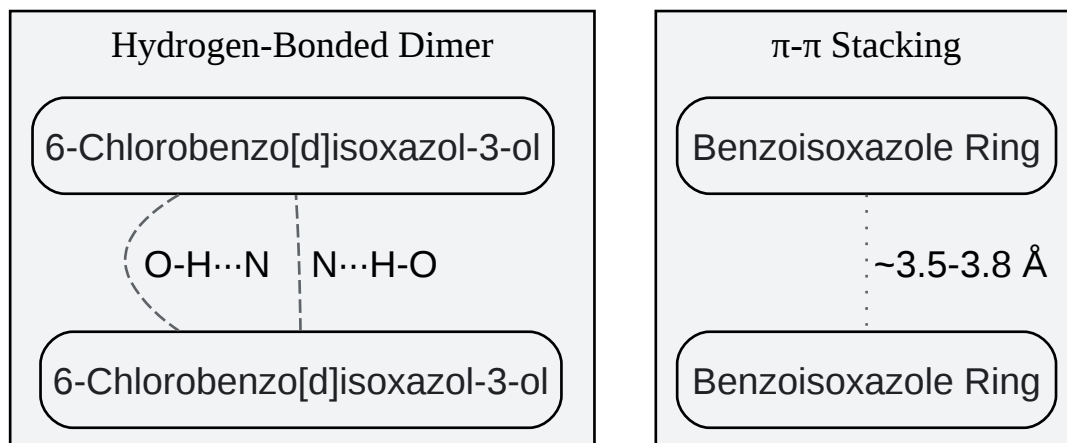
Obtaining single crystals of high quality is a prerequisite for X-ray diffraction analysis. A widely used method for growing single crystals of organic compounds is slow evaporation of a saturated solution.^[5] The choice of solvent is critical and is often determined empirically.

General Protocol for Single Crystal Growth

- **Dissolution:** Dissolve the purified compound in a suitable solvent or a mixture of solvents at a slightly elevated temperature to achieve saturation.
- **Filtration:** Filter the hot solution to remove any particulate matter.
- **Slow Evaporation:** Allow the solvent to evaporate slowly and undisturbed at a constant temperature. This can be achieved by covering the container with a perforated film or by placing it in a larger, sealed container with a less volatile anti-solvent.
- **Crystal Harvesting:** Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.

The Workflow of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid. The overall workflow, from crystal mounting to structure validation, is a multi-step process that requires careful execution and interpretation.



[Click to download full resolution via product page](#)

Figure 2: Proposed intermolecular interactions in the crystal structure of **6-Chlorobenzo[d]isoxazol-3-ol**.

Anticipated Crystallographic Parameters

Based on the analysis of related structures, the following crystallographic parameters can be reasonably expected for **6-Chlorobenzo[d]isoxazol-3-ol**. It is important to note that these are inferred values and await experimental verification.

Parameter	Expected Value/System	Rationale
Crystal System	Monoclinic or Orthorhombic	Common for small organic molecules. [6]
Space Group	Centrosymmetric (e.g., $P2_1/c$)	The likely formation of centrosymmetric hydrogen-bonded dimers.
Molecules per unit cell (Z)	4 or 8	Typical for small organic molecules in common space groups.
Hydrogen Bonding	O-H...N intermolecular	A characteristic feature of isoxazol-3-ols. [7]
π - π Stacking	Present	Expected due to the planar aromatic system. [6]

Correlation with Other Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques can offer complementary information.

- Infrared (IR) Spectroscopy:** The presence of a broad absorption band in the $3200\text{--}3600\text{ cm}^{-1}$ region would be indicative of the O-H stretching vibration involved in hydrogen bonding. Aromatic C-C stretching vibrations are expected in the $1450\text{--}1600\text{ cm}^{-1}$ range. [6]*
- Nuclear Magnetic Resonance (NMR) Spectroscopy:** Solid-state NMR could provide information about the local environment of the atoms and confirm the number of crystallographically independent molecules in the asymmetric unit.
- Thermal Analysis (DSC/TGA):** Differential Scanning Calorimetry (DSC) would reveal the melting point and any polymorphic transitions, while Thermogravimetric Analysis (TGA) would indicate the thermal stability of the crystalline form.

Conclusion

This technical guide has presented a detailed, inferred model of the crystal structure of **6-Chlorobenzo[d]isoxazol-3-ol** based on the crystallographic analysis of closely related

compounds and established principles of solid-state chemistry. The key anticipated features include a nearly planar molecular geometry, the formation of hydrogen-bonded dimers via the hydroxyl and isoxazole nitrogen atoms, and the presence of stabilizing π - π stacking interactions between the aromatic rings.

While this inferred model provides a valuable framework for understanding the solid-state properties of this important molecule, it is imperative that future research endeavors focus on obtaining a definitive single-crystal X-ray structure. Such experimental data will be invaluable for validating the proposed model and will provide a more precise foundation for the rational design of next-generation therapeutics based on the **6-Chlorobenzo[d]isoxazol-3-ol** scaffold.

References

- 6-Chlorobenzo[d]isoxazole-3-carboxamide - Smolecule.
- **6-CHLOROBENZO[D]ISOXAZOL-3-OL** 61977-29-5 wiki - Guidechem.
- X-ray diffraction study of 9-bromo-3-(trichloromethyl)
- Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC - NIH.
- Design, synthesis, characterization and antimicrobial evaluation of isoxazole deriv
- Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo
- Structural characteristics of isoxazol-3-ol and isothiazol-3-ol, carboxy group bioisosteres examined by X-ray crystallography and ab initio calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile - Zanco Journal of Medical Sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [guidechem.com]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy 6-Chlorobenzo[d]isoxazole-3-carboxamide [smolecule.com]
- 7. Structural characteristics of isoxazol-3-ol and isothiazol-3-ol, carboxy group bioisosteres examined by X-ray crystallography and ab initio calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [crystal structure of 6-Chlorobenzo[d]isoxazol-3-ol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668687#crystal-structure-of-6-chlorobenzo-d-isoxazol-3-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com